1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid hydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2.ClH/c11-8(12)6-3-5-1-2-9-7(5)10-4-6;/h3-4H,1-2H2,(H,9,10)(H,11,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQDIJVTZWLGMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=N2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2402831-16-5 | |
| Record name | 1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid hydrochloride typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be carried out using halogenated derivatives and nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Halogenated derivatives, amines, thiols.
Major Products: The major products formed from these reactions include various functionalized derivatives that can be further utilized in medicinal chemistry and drug development .
Wissenschaftliche Forschungsanwendungen
Inhibition of Fibroblast Growth Factor Receptors (FGFRs)
Recent studies have highlighted the efficacy of 1H-pyrrolo[2,3-b]pyridine derivatives as potent inhibitors of fibroblast growth factor receptors (FGFRs). These receptors play a crucial role in tumorigenesis when abnormally activated.
- Case Study : A derivative known as compound 4h demonstrated potent inhibitory activity against FGFR1, FGFR2, and FGFR3 with IC₅₀ values of 7 nM, 9 nM, and 25 nM respectively. In vitro studies showed that this compound inhibited the proliferation of breast cancer cells (4T1) and induced apoptosis. Additionally, it significantly reduced cell migration and invasion, indicating its potential as a lead compound for cancer therapy .
Phosphodiesterase Inhibition
Another area of research focuses on the use of pyrrolo[2,3-b]pyridine derivatives as selective phosphodiesterase (PDE) inhibitors.
- Case Study : A series of derivatives were synthesized and evaluated for their ability to inhibit PDE4B, an enzyme implicated in inflammatory responses. One notable compound exhibited an IC₅₀ value ranging from 0.11 to 1.1 μM against PDE4B while showing selectivity over other PDE isoforms. This suggests potential applications in treating inflammatory diseases .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of pyrrolo[2,3-b]pyridine derivatives typically involves multi-step organic reactions that allow for the modification of various functional groups to enhance biological activity.
- SAR Studies : Research has established that modifications at specific positions on the pyrrolo ring can significantly affect the biological activity of these compounds. For instance, substituting hydrophobic groups at the 3-position has been shown to enhance inhibitory activity against target enzymes .
Summary Table of Biological Activities
| Compound | Target | IC₅₀ Value | Biological Activity |
|---|---|---|---|
| Compound 4h | FGFR1 | 7 nM | Inhibits proliferation and induces apoptosis in breast cancer cells |
| Compound X | PDE4B | 0.11 - 1.1 μM | Selective inhibition with anti-inflammatory potential |
Wirkmechanismus
The mechanism of action of 1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. By binding to these targets, the compound can inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
1H-pyrrolo[2,3-b]pyridine: A closely related compound with similar biological activities.
Indole derivatives: These compounds share a similar fused ring system and are also known for their biological activities.
Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with comparable properties and applications.
Uniqueness: 1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid hydrochloride stands out due to its specific substitution pattern and the presence of a carboxylic acid group, which can enhance its binding affinity and specificity towards certain biological targets .
Biologische Aktivität
1H,2H,3H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
- Molecular Formula: C8H6N2O2
- Molecular Weight: 162.15 g/mol
- CAS Number: 849805-79-4
1. Antimicrobial Activity
Pyrrolo[2,3-b]pyridine derivatives have been evaluated for their antimicrobial properties against various pathogens. Studies indicate that certain derivatives exhibit potent activity against Staphylococcus aureus and Escherichia coli. For example, specific compounds demonstrated minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL, which is comparable to established antibiotics like ciprofloxacin (MIC = 2 μg/mL) .
2. Antitumor Activity
Research has highlighted the anticancer potential of pyrrolo[2,3-b]pyridine derivatives. In vitro studies have shown that these compounds can inhibit the proliferation of cancer cell lines such as ovarian and breast cancer cells. One notable study reported that a synthesized compound exhibited moderate cytotoxicity against ovarian cancer cells while showing limited toxicity towards non-cancerous cardiac cells .
| Compound | Cancer Type | Cytotoxicity |
|---|---|---|
| Compound A | Ovarian | Moderate |
| Compound B | Breast | Limited |
3. Antiviral Activity
The antiviral properties of pyrrolo[2,3-b]pyridine derivatives have also been investigated. For instance, some compounds have shown moderate efficacy in inhibiting HIV-1 replication with effective concentrations (EC50) below 10 µM. The presence of specific substituents on the pyrrolopyridine scaffold significantly influences antiviral activity .
4. Antimycobacterial Activity
The compound has shown promising results against Mycobacterium tuberculosis. Certain derivatives were found to exhibit MIC values as low as 0.15 µM, indicating strong antimycobacterial activity. The mechanism often involves inhibition of key enzymes in the fatty acid biosynthesis pathway .
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition: Many derivatives act as inhibitors for enzymes crucial in metabolic pathways.
- Receptor Modulation: Some compounds may modulate receptor activity linked to pain and inflammation.
- DNA Interaction: Certain derivatives can intercalate with DNA, disrupting replication in cancer cells.
Case Studies
Case Study 1: Anticancer Evaluation
In a study by Kalai et al., a novel pyrrolo[2,3-b]pyridine derivative was synthesized and evaluated for its anticancer properties against multiple cell lines. The results indicated promising cytotoxic effects specifically against ovarian cancer cells while maintaining lower toxicity levels towards healthy cells .
Case Study 2: Antimycobacterial Screening
A series of pyrrolo[2,3-b]pyridine derivatives were screened for their antimycobacterial activity against M. tuberculosis. The study revealed that modifications to the chemical structure significantly enhanced solubility and metabolic stability without compromising efficacy .
Q & A
Q. What are the recommended synthetic routes for 1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid hydrochloride?
A common approach involves functionalizing the pyrrolopyridine core via cyclocondensation or halogenation followed by hydrolysis. For example:
- Esterification : Methyl esters of pyrrolo[2,3-b]pyridine-5-carboxylic acid (e.g., methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate, CAS 1118787-14-6) are synthesized via acid-catalyzed esterification, which can later be converted to the free acid .
- Halogenation : Bromo or chloro derivatives (e.g., 5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine, CAS 1936681-12-7) are intermediates for further functionalization .
- Hydrolysis : Acidic or basic hydrolysis of esters or nitriles yields the carboxylic acid, which is then treated with HCl to form the hydrochloride salt .
Q. How can researchers characterize the purity and structure of this compound?
Key techniques include:
Q. What are the stability considerations for this compound under laboratory conditions?
- Storage : Keep in desiccated conditions at −20°C to prevent hygroscopic degradation.
- pH Sensitivity : The hydrochloride salt is stable in acidic buffers but may hydrolyze in basic media. Monitor via pH-adjusted stability assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Substituent Variation : Introduce halogens (e.g., 4-Fluoro derivatives, CAS 364064-17-5) or alkyl groups at positions 1, 2, or 3 to assess electronic effects on bioactivity .
- Core Modifications : Compare activity of pyrrolo[2,3-b]pyridine with thieno[2,3-b]pyridine or chromeno[2,3-b]pyridine analogs (synthesized via methods in ).
- Quantitative Analysis : Use IC values from enzyme inhibition assays (e.g., PYCR1 reductase) to correlate substituent effects .
Q. How can computational modeling optimize the synthesis or activity of this compound?
- DFT Calculations : Predict reaction pathways for cyclization steps (e.g., activation energies for pyrrolopyridine ring formation) .
- Molecular Docking : Simulate interactions with target proteins (e.g., PYCR1 or kinase domains) to prioritize synthetic targets .
- ADMET Prediction : Use tools like SwissADME to forecast solubility (LogP ≈ 1.2 for the hydrochloride salt) and metabolic stability .
Q. How should researchers resolve contradictions in spectral or analytical data?
- Case Example : Discrepancies in NMR integration ratios may arise from tautomerism in the pyrrolopyridine ring. Use variable-temperature NMR or deuterated solvents (e.g., DMSO-d) to stabilize specific tautomers .
- Cross-Validation : Compare HPLC retention times with authentic standards (e.g., CAS 754214-42-1 for the free acid) .
- Recrystallization : Purify via solvent systems like chloroform/petroleum ether to isolate dominant conformers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
